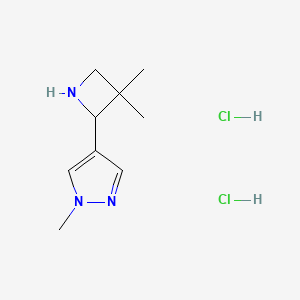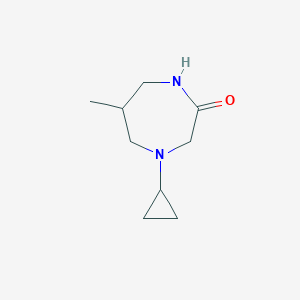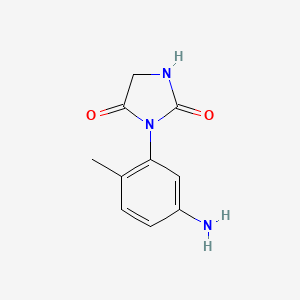
3-(5-氨基-2-甲基苯基)咪唑烷-2,4-二酮
描述
“3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22 . It is a research-use-only product .
Molecular Structure Analysis
The InChI code for “3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione” is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione” are not available, similar compounds have been involved in click reactions .
Physical And Chemical Properties Analysis
“3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione” is a powder . It is stored at room temperature .
科学研究应用
合成和结构分析
- 已经探索了各种咪唑烷衍生物的合成和结构分析,包括类似于3-(5-氨基-2-甲基苯基)咪唑烷-2,4-二酮的化合物。例如,对一个密切相关的化合物3-氨基-1-(5-氯-2-羟基苯基)咪唑烷-2,4-二酮的合成、光谱数据和X射线结构分析揭示了意想不到的构象,引发了对这些化合物合成的兴趣。这些化合物以其非平面结构和稳定其构象的分子间相互作用而闻名(Aydin et al., 2013)。
新化合物的合成
- 研究包括使用咪唑烷衍生物合成新化合物。例如,与异硫氰酸酯的反应导致了新化合物的产生,具有潜在的药用应用(Klásek等,2010)。
从氨基酸合成
- 咪唑烷衍生物已经从氨基酸合成。这包括合成光学纯的咪唑烷衍生物,展示了这些化合物的多样应用潜力和潜在(Brouillette et al., 2009)。
药用应用
- 虽然排除了具体的药物用途和剂量,但值得注意的是更广泛的药用背景。咪唑烷衍生物,包括海达因酮,已被研究用于其多样的治疗应用,包括抗惊厥、抗心律失常和抗糖尿病性能(Luis et al., 2009)。
抗肿瘤和抗病毒活性
- 一些衍生物显示出有希望的抗肿瘤和抗病毒活性。例如,某些咪唑烷-2,4-二酮类似物已被评估为HIV-1融合抑制剂,突显了它们在抗病毒治疗中的潜力(Ibrahim et al., 2020)。此外,新的咪唑-4-酮和咪唑烷-2,4-二酮的杂合物已被合成并评估其抗肿瘤活性,表明在癌症治疗中具有潜力(El-Sayed et al., 2018)。
安全和危害
作用机制
Target of Action
It’s known that imidazolidin-2,4-dione derivatives, a group to which this compound belongs, have anticonvulsant and antiarrhythmic properties, and are also used against diabetes . This suggests that the compound may interact with targets involved in these biological processes.
Mode of Action
It’s known that imidazolidin-2,4-dione derivatives can interact with their targets to modulate their function , which could lead to the observed pharmacological effects.
Biochemical Pathways
Given the known pharmacological properties of imidazolidin-2,4-dione derivatives , it can be inferred that the compound may affect pathways related to convulsion, arrhythmia, and glucose metabolism.
Result of Action
One study showed that treatment of mice with a similar compound, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, caused a significant decrease in writhing numbers after administration, indicating an antinociceptive effect .
生化分析
Biochemical Properties
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione can lead to changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses.
Metabolic Pathways
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for the metabolism of various xenobiotics . This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier proteins and distributed within tissues by binding to plasma proteins . This compound’s localization and accumulation can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism.
属性
IUPAC Name |
3-(5-amino-2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-2-3-7(11)4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCIZYMYKEDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



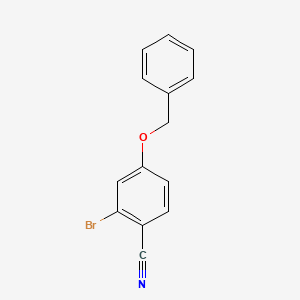
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)

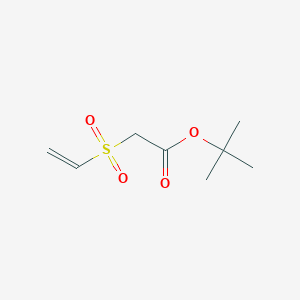
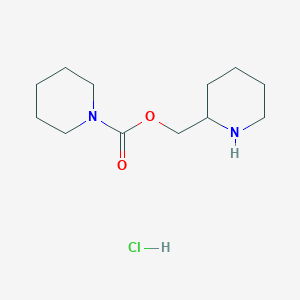
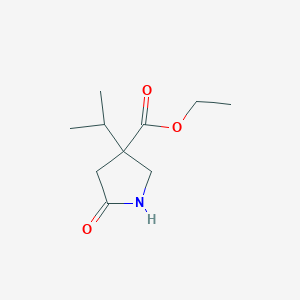
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)


![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
